Inosine (Standard)

Purine metabolism Enzymology Nucleotide salvage

Inosine (CAS 58-63-9) is a naturally occurring purine nucleoside consisting of hypoxanthine attached to a ribose sugar moiety. It functions as a central intermediate in purine metabolism, positioned at the intersection of nucleotide catabolism and the purine salvage pathway.

Molecular Formula C10H12N4O5
Molecular Weight 268.23 g/mol
Cat. No. B15569741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInosine (Standard)
Molecular FormulaC10H12N4O5
Molecular Weight268.23 g/mol
Structural Identifiers
InChIInChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1
InChIKeyUGQMRVRMYYASKQ-PKJMTWSGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Inosine Standard: Chemical Identity and Core Characteristics for Research and Pharmaceutical Procurement


Inosine (CAS 58-63-9) is a naturally occurring purine nucleoside consisting of hypoxanthine attached to a ribose sugar moiety. It functions as a central intermediate in purine metabolism, positioned at the intersection of nucleotide catabolism and the purine salvage pathway [1]. Unlike adenosine, which bears a 6-amino group, inosine contains a 6-oxo substitution that fundamentally alters its metabolic fate, receptor recognition profile, and enzymatic processing [2]. Inosine is characterized as a white crystalline powder with a slightly bitter taste, sparingly soluble in water and practically insoluble in ethanol, with molecular weight 268.23 g/mol . As a pharmaceutical-grade compound, it is specified in multiple pharmacopoeias with purity requirements typically ranging from 98.0% to 102.0% on the dried basis [3].

Why Inosine Cannot Be Substituted with Adenosine or Guanosine: Critical Differentiation for Research Applications


Inosine, adenosine, and guanosine are frequently grouped together as purine nucleosides, yet their substitution in experimental systems yields profoundly divergent outcomes due to fundamental differences in receptor pharmacology, enzymatic processing, and downstream signaling. Adenosine activates all four adenosine receptor subtypes (A1, A2A, A2B, A3) at physiologically relevant concentrations, producing a broad spectrum of cardiovascular, neuronal, and immunological effects [1]. Inosine, by contrast, exhibits negligible direct agonism at A2A receptors and operates primarily through alternative mechanisms including equilibrative nucleoside transporter (ENT)-mediated elevation of extracellular adenosine or selective A3 receptor engagement [2]. The metabolic divergence is equally stark: human purine nucleoside phosphorylase (PNP) processes inosine with approximately 350,000-fold greater catalytic efficiency than adenosine, a differential that dictates the compounds' respective fates in purine salvage and degradation [3]. Guanosine introduces additional variables, acting as a substrate for distinct enzymatic pathways and exerting neurotrophic effects not shared by inosine. These non-overlapping pharmacological and biochemical profiles preclude interchangeable use in any experimental context requiring precise control over purinergic signaling, nucleotide metabolism, or receptor-specific outcomes.

Quantitative Differentiation of Inosine: Direct Comparator Evidence Against Adenosine and Purine Analogs


Purine Nucleoside Phosphorylase Substrate Specificity: 350,000-Fold Catalytic Preference for Inosine Over Adenosine

Human purine nucleoside phosphorylase (PNP) exhibits extreme substrate discrimination between inosine and adenosine. The enzyme is highly specific for 6-oxopurine nucleosides and demonstrates negligible activity toward 6-aminopurine nucleosides. The catalytic efficiency (kcat/Km) for inosine is 350,000-fold greater than for adenosine [1]. Adenine nucleosides and nucleotides must first undergo deamination by adenosine deaminase and AMP deaminase to their corresponding inosine derivatives before they can be further degraded via the PNP pathway [1].

Purine metabolism Enzymology Nucleotide salvage PNP catalysis

Adenosine A2A Receptor Agonism: Inosine Demonstrates Markedly Lower Potency Than Adenosine

In a functional cAMP assay using Chinese hamster ovary (CHO) cells stably transfected with human adenosine receptor subtypes, adenosine and inosine exhibited divergent agonist profiles. Adenosine activated A2A receptors with an EC50 of 0.7 μM and A2B receptors with an EC50 of 24 μM [1]. In contrast, inosine showed no detectable effect at either A2A or A2B receptors under the same assay conditions, even in the presence of the uptake inhibitor nitrobenzylthioinosine (NBMPR) [1]. Inosine was recently characterized as a less potent agonist than adenosine at the A2A adenosine receptor, with supervised molecular dynamics simulations revealing mechanistic differences in receptor recognition between the two nucleosides [2].

GPCR pharmacology Purinergic signaling Receptor binding cAMP assay

Adenosine A1 and A3 Receptor Agonism: Inosine Shows Partial Agonist Activity with Low Efficacy

In the same CHO cell functional assay, inosine demonstrated measurable but limited agonist activity at A1 and A3 receptors only when tested in the presence of the nucleoside uptake inhibitor NBMPR. Under these conditions, inosine exhibited EC50 values of 7 μM at the A1 receptor and 0.08 μM at the A3 receptor, but with low efficacy, particularly at the A3 receptor [1]. By comparison, adenosine activated A1 and A3 receptors with EC50 values of 0.31 μM and 0.29 μM, respectively, demonstrating higher potency and full agonist efficacy [1]. Radioligand binding studies in hippocampal tissue confirmed that inosine shows low affinity toward human and rat adenosine receptor subtypes, with Ki values > 300 μM across most subtypes and only slightly higher affinity at A1 receptors (Ki ~ 100 μM) [2].

GPCR pharmacology Adenosine receptors Partial agonism cAMP inhibition

Cardiac Inotropic and Chronotropic Effects: Inosine Exhibits Positive Inotropy Distinct from Adenosine's Negative Inotropy

In isolated and blood-perfused canine atrial preparations, inosine (100-3000 μg injected) consistently induced positive chronotropic and positive inotropic effects, representing a direct stimulatory action on cardiac contractility and rate [1]. Larger doses (1000-3000 μg) frequently produced slight, brief negative inotropic and chronotropic effects followed by sustained positive responses [1]. Critically, these positive responses were not suppressed by propranolol treatment, indicating a mechanism independent of β-adrenergic receptor activation [1]. In marked contrast, adenosine induces negative chronotropic and inotropic effects in cardiac tissue. Furthermore, continuous infusion of inosine at 800-1000 μg/min potentiated adenosine-induced negative cardiac actions rather than mimicking them [1].

Cardiovascular pharmacology Inotropy Chronotropy Purine nucleosides

Ischemic Stroke Neuroprotection: Inosine Reduces Infarct Size and Improves Functional Recovery in Rodent MCAO Model

In a rodent model of ischemic stroke (middle cerebral artery occlusion), inosine administration at 1 hour post-ischemia significantly decreased infarct size, reduced neurodeficit scores, and improved motor coordination [1]. The neuroprotective mechanism involves modulation of inflammasome signaling and altered microglial polarization toward a neuroprotective phenotype [1]. A separate study demonstrated that intracerebroventricular pretreatment with inosine prior to middle cerebral artery occlusion in rats resulted in higher locomotor activity levels and less cerebral infarction compared to vehicle-treated stroke animals [2].

Neuroprotection Ischemic stroke Microglial polarization Inflammasome

Optimal Research and Industrial Application Scenarios for Inosine Based on Evidence-Backed Differentiation


Purine Metabolism and Nucleotide Salvage Pathway Studies

Inosine is the preferred substrate for investigating purine nucleoside phosphorylase (PNP) activity and the purine salvage pathway. Its 350,000-fold greater catalytic efficiency for PNP compared to adenosine makes it the definitive tool for assays measuring PNP function, inhibitor screening, or studying disorders of purine metabolism [1]. Researchers investigating T-cell proliferative diseases linked to PNP deficiency should select inosine as the primary substrate rather than adenosine or guanosine.

Experimental Systems Requiring Purinergic Signaling Without A2A or A2B Receptor Activation

For studies where adenosine receptor activation would confound results—particularly A2A-mediated vasodilation or A2B-mediated responses—inosine offers a purinergic intervention without direct A2A or A2B agonism [1]. Inosine's low affinity (Ki > 300 μM) for most adenosine receptor subtypes and absence of detectable A2A/A2B activity in functional assays make it the appropriate choice when purine nucleoside effects must be examined independent of broad adenosine receptor engagement .

Cardiovascular Studies Requiring Positive Inotropic Support

Inosine provides positive inotropic and chronotropic effects in cardiac tissue preparations, contrasting sharply with adenosine's negative inotropic actions [1]. This opposite directional effect makes inosine the appropriate selection for experiments investigating contractility enhancement, cardiotonic mechanisms, or studies where adenosine's negative inotropy would be deleterious. The β-adrenergic-independent mechanism further distinguishes inosine from conventional positive inotropic agents [1].

Neuroprotection and Ischemic Stroke Preclinical Models

Inosine demonstrates neuroprotective efficacy in rodent middle cerebral artery occlusion models, reducing infarct size and improving functional recovery when administered post-stroke [1]. Its mechanism involving inflammasome modulation and microglial polarization toward a neuroprotective phenotype differentiates it from receptor-mediated neuroprotective strategies [1]. For preclinical stroke research, inosine offers a tool for investigating non-receptor purinergic neuroprotective pathways.

Quote Request

Request a Quote for Inosine (Standard)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.